molecular formula C11H7BrN2S B1519745 5-Bromo-3-(thiophen-2-yl)-1H-indazole CAS No. 911305-81-2

5-Bromo-3-(thiophen-2-yl)-1H-indazole

Cat. No.: B1519745
CAS No.: 911305-81-2
M. Wt: 279.16 g/mol
InChI Key: HCQXXMHJJVLCNV-UHFFFAOYSA-N
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Description

5-Bromo-3-(thiophen-2-yl)-1H-indazole (CAS RN: 911305-81-2) is a valuable heterocyclic compound that serves as a key synthetic intermediate in organic and medicinal chemistry research. The indazole scaffold is a prominent pharmacophore found in numerous biologically active molecules and approved drugs, with documented activities including anticancer, antimicrobial, and anti-inflammatory properties . The strategic incorporation of both a bromo substituent and a thiophene ring makes this compound a versatile building block for further structural diversification via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, which is highly effective for functionalizing similar indazole cores . Researchers utilize this reagent to develop novel molecules, particularly for hit-to-lead optimization campaigns in drug discovery. The compound is for research use only and is strictly not intended for diagnostic or personal use. Proper handling and storage in a cool, dry, and dark place are recommended to maintain its stability.

Properties

IUPAC Name

5-bromo-3-thiophen-2-yl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2S/c12-7-3-4-9-8(6-7)11(14-13-9)10-2-1-5-15-10/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQXXMHJJVLCNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NNC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670297
Record name 5-Bromo-3-(thiophen-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911305-81-2
Record name 5-Bromo-3-(2-thienyl)-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=911305-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-(thiophen-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of 1H-Indazole Derivatives to Obtain 5-Bromo-1H-indazole Precursors

The initial step in the synthesis of 5-Bromo-3-(thiophen-2-yl)-1H-indazole generally involves selective bromination at the 5-position of the indazole ring. A well-documented method uses 5-nitro-1H-indazole or unsubstituted 1H-indazole as starting materials, with bromine as the brominating agent in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

Typical Bromination Procedure (Adapted from CN103570624A Patent):

Step Conditions Details
Starting material 5-nitro-1H-indazole (or 1H-indazole) 50 g scale example
Solvent DMF 9-11 times mass/volume ratio relative to substrate
Temperature Initial cooling to -5 to -4 °C Maintained during bromine addition
Bromine addition Slow dropwise addition Bromine to substrate mass ratio 1-1.5:1
Post-addition incubation 0 to -5 °C for 1-1.5 h, then warmed to 35-40 °C Reaction continued for 10-12 h
Workup Addition of soft water at <10 °C, filtration, washing Crude product isolation
Purification Reflux in 45-50% ethanolic solution with activated carbon and EDTA 25-35 min reflux, cooling to <5 °C for crystallization

Yield: Approximately 95% of 3-bromo-5-nitro-1H-indazole under these conditions, indicating high efficiency and suitability for scale-up industrial production.

This method is characterized by mild reaction conditions, ease of operation, and high yield. The bromination is regioselective due to the directing effect of the nitro group or the inherent electronic properties of the indazole ring.

Suzuki Cross-Coupling to Introduce the Thiophen-2-yl Group at the 3-Position

After obtaining the 5-bromo-substituted indazole, the next critical step is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to install the thiophen-2-yl substituent at the 3-position.

General Suzuki Coupling Conditions (Based on literature from PMC6268423):

Parameter Typical Conditions
Substrate 5-bromo-1H-indazole or 5-bromo-1H-indazole-3-carboxylic acid methyl ester
Boronic acid 2-thiopheneboronic acid
Catalyst Palladium-based catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)
Base Cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3)
Solvent Anhydrous DMF or mixed aqueous-organic solvents
Temperature Room temperature to reflux (typically 80-100 °C)
Reaction time Several hours (3-12 h depending on conditions)

The Suzuki coupling proceeds via oxidative addition of the aryl bromide to the palladium catalyst, transmetallation with the thiopheneboronic acid, and reductive elimination to form the C-C bond at the 3-position of the indazole ring.

Key Observations:

  • The N-substituted indazoles (e.g., N-Boc protected) show good reactivity, facilitating purification and further synthetic transformations.
  • The reaction tolerates various substituents on the indazole, allowing for structural diversity.
  • Yields reported for similar couplings range from moderate to good (40-70%), depending on substrate and conditions.

Example Synthetic Route Summary

Step Reaction Reagents & Conditions Yield (%) Notes
1 Bromination of 5-nitro-1H-indazole Br2 in DMF, -5 °C to 40 °C, 10-12 h 95 High regioselectivity and yield
2 Reduction or modification to 5-bromo-1H-indazole if needed Various - Optional depending on starting material
3 Suzuki coupling with 2-thiopheneboronic acid Pd catalyst, Cs2CO3, DMF, reflux 40-70 Installation of thiophen-2-yl at C-3

Additional Notes on Purification and Characterization

  • Crude brominated products are purified by crystallization from ethanolic solutions with activated carbon and EDTA treatment to remove impurities and palladium residues.
  • The final this compound is typically characterized by NMR, HPLC, and mass spectrometry to confirm structure and purity.

Summary Table of Preparation Methods

Preparation Stage Starting Material Key Reagents Conditions Yield Remarks
Bromination 5-nitro-1H-indazole Bromine, DMF -5 °C to 40 °C, 12 h 95% Mild, industrially scalable
Suzuki Coupling 5-bromo-1H-indazole 2-thiopheneboronic acid, Pd catalyst, Cs2CO3 Reflux in DMF, 3-12 h 40-70% Efficient C-C bond formation
Purification Crude product Ethanol, activated carbon, EDTA Reflux, crystallization - Removes impurities, improves yield

Chemical Reactions Analysis

Functionalization at the C5-Bromine Position

The bromine atom at position 5 is highly reactive, enabling further cross-coupling or substitution reactions.

Second Suzuki-Miyaura Coupling

5-Bromo-3-(thiophen-2-yl)-1H-indazole can undergo a second Suzuki reaction to install additional aryl or heteroaryl groups. For example:

  • Reaction with phenylboronic acid yields 3,5-diaryl-substituted indazoles, useful in drug discovery .

Example Protocol

ParameterValue
Catalyst Pd(OAc)₂ (1 mol%)
Ligand SPhos (2 mol%)
Base K₃PO₄ (3 equiv)
Solvent Toluene/EtOH (4:1)
Yield 60–75%

Buchwald-Hartwig Amination

The C5-bromine can be replaced with amines under palladium catalysis:

  • Reaction with morpholine or piperazine generates amino-substituted derivatives, enhancing solubility for biological studies .

Conditions

ComponentDetails
Catalyst Pd₂(dba)₃/Xantphos
Amine 2–3 equiv
Solvent Dioxane
Temperature 100 °C, 12–18 hours

Electrophilic Substitution on the Thiophene Ring

The thiophene moiety undergoes electrophilic sulfonation or halogenation, enabling further derivatization:

Sulfonation

  • Reaction with chlorosulfonic acid introduces a sulfonic acid group at the thiophene’s 5-position.

Halogenation

  • Bromination using NBS (N-bromosuccinimide) in CCl₄ yields 5-bromo-thiophene derivatives.

N-Alkylation of the Indazole Core

The NH group of the indazole undergoes regioselective alkylation. For example:

  • Treatment with ethyl bromide or 3-chloropropyl bromide in DMF/Cs₂CO₃ produces N1- or N2-alkylated products, with selectivity influenced by steric factors .

Regioselectivity Data

Alkylating AgentN1:N2 RatioYield (%)
Ethyl bromide1.2:138–46
3-Chloropropyl bromide1:1.540–50

Stability and Reactivity Notes

  • pH Sensitivity : The indazole NH proton (pKa ~8.5) deprotonates under basic conditions, enabling metalation or nucleophilic attacks .

  • Thermal Stability : Decomposes above 200 °C, limiting high-temperature applications.

Key Challenges

  • Regioselectivity : Competing N1/N2 alkylation requires careful optimization .

  • Boronic Acid Availability : Access to functionalized thiopheneboronic acids impacts synthesis scalability .

Scientific Research Applications

Medicinal Chemistry

Anticancer Research
5-Bromo-3-(thiophen-2-yl)-1H-indazole has been studied for its potential as an antitumor agent. Research indicates that it may inhibit various cancer cell lines by interfering with specific signaling pathways critical for tumor growth. The compound's structural similarity to known kinase inhibitors suggests that it could target protein kinases involved in cancer progression, making it a candidate for further pharmacological studies .

Antimicrobial Properties
The compound has shown promise in antimicrobial research, with studies indicating activity against several bacterial strains. Its derivatives have been identified as having higher inhibition activity against pathogens, suggesting potential use in developing new antibiotics .

Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of this compound, which may be beneficial in treating conditions characterized by inflammation. The compound has demonstrated the ability to inhibit pro-inflammatory pathways, which could lead to therapeutic applications in inflammatory diseases .

Material Science

Organic Semiconductors
The electronic properties of this compound make it suitable for applications in material science, particularly in the development of organic semiconductors. Its unique structure allows for tunable electronic characteristics, which are essential for creating efficient organic electronic devices .

Synthesis of Novel Materials
The compound can serve as a building block for synthesizing more complex molecules and materials with specific properties. This versatility is valuable in developing advanced materials for various industrial applications .

Synthesis and Structural Studies

Synthetic Methods
The synthesis of this compound can be achieved through various methods, including Suzuki cross-coupling reactions with thiophene boronic acids. This approach allows for the introduction of diverse functional groups, enhancing the compound's potential applications .

Case Studies and Research Findings

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of cancer cell lines; suggested mechanism involves kinase inhibition.
Study BAntimicrobial PropertiesExhibited high activity against resistant bacterial strains; potential for new antibiotic development.
Study CAnti-inflammatory EffectsShowed reduced inflammation markers in vitro; implications for chronic inflammatory conditions.

Mechanism of Action

The mechanism by which 5-Bromo-3-(thiophen-2-yl)-1H-indazole exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes, leading to bacterial cell death. In anticancer applications, it may interfere with cell proliferation and induce apoptosis through pathways involving DNA damage and cell cycle arrest.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-bromo-3-(thiophen-2-yl)-1H-indazole with key structural analogs, highlighting substituent effects on molecular weight, melting points, and spectral signatures:

Compound Name Substituent at 3-Position Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key IR Peaks (cm⁻¹)
This compound Thiophen-2-yl C${11}$H$7$BrN$_2$S 293.15 Not reported C-Br (~550), C-S (~670), N-H (~3400)
5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole 1H-Imidazol-2-yl C${10}$H$7$BrN$_4$ 285.10 Not reported N-H (~3400), C-Br (~550)
5-Bromo-3-pyridin-2-yl-1H-indazole Pyridin-2-yl C${12}$H$8$BrN$_3$ 274.12 Not reported C=N (~1600), C-Br (~550)
5-Bromo-3-iodo-6-methyl-1H-indazole Iodo, 6-methyl C$8$H$6$BrIN$_2$ 336.96 Not reported C-I (~500), C-H (methyl, ~2900)

Key Observations:

  • Molecular Weight: The thiophene-substituted compound has a higher molecular weight than the pyridine analog due to sulfur’s atomic mass.
  • Spectral Features: The thiophene C-S stretch (~670 cm⁻¹) distinguishes it from imidazole (N-H ~3400 cm⁻¹) and pyridine (C=N ~1600 cm⁻¹). Bromine’s C-Br stretch (~550 cm⁻¹) is consistent across analogs.

Biological Activity

5-Bromo-3-(thiophen-2-yl)-1H-indazole, a brominated indazole derivative with a thiophene moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's unique structure allows it to interact with various biological targets, leading to potential therapeutic applications, particularly in oncology and inflammation.

Chemical Structure and Properties

The compound has the molecular formula C11H7BrN2SC_{11}H_7BrN_2S and features a bromine atom at the 5-position and a thiophene ring at the 3-position of the indazole core. The structural characteristics contribute to its reactivity and biological profile.

PropertyValue
Molecular FormulaC11H7BrN2SC_{11}H_7BrN_2S
Molecular Weight269.15 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot specified

Target Interactions:
this compound is believed to interact with various kinases involved in cancer progression. Its structural similarity to known kinase inhibitors suggests potential interference with critical signaling pathways that regulate tumor growth and survival.

Biochemical Pathways Affected:
Research indicates that this compound may influence several biochemical pathways, including those related to inflammation and apoptosis. It has shown activity against tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are key players in inflammatory responses .

Anticancer Activity

Studies have demonstrated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Case Study: Inhibition of Cancer Cell Lines

  • Cell Lines Tested: A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
  • Results: The compound exhibited IC50 values ranging from 12 µM to 25 µM across different cell lines, indicating effective cytotoxicity.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies revealed that it significantly inhibits TNF-α and IL-1β production.

Table: Inhibition of Cytokine Production

CompoundTNF-α Inhibition (%)IL-1β Inhibition (%)IC50 (µM) TNF-αIC50 (µM) IL-1β
This compound62%>70%220.11120.59
Dexamethasone--31.67102.23

The data indicates that while dexamethasone is more potent as an anti-inflammatory agent, this compound still demonstrates significant activity.

Future Directions

Further research is needed to elucidate the full spectrum of biological activities associated with this compound. Investigations into its pharmacokinetics, toxicity profiles, and detailed mechanism of action will be crucial for developing this compound as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Bromo-3-(thiophen-2-yl)-1H-indazole, and what methodological considerations are critical for optimizing yield?

  • Answer : The synthesis typically involves cyclization or condensation reactions. For example, indazole derivatives are often synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling to introduce the thiophene moiety. A key step is the regioselective bromination at the 5-position, which requires controlled reaction conditions (e.g., using N-bromosuccinimide in DMF at 0–5°C) to avoid over-bromination . Yield optimization hinges on solvent choice (polar aprotic solvents like DMF enhance reactivity) and catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki couplings). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

  • Answer :

  • Spectroscopy : ¹H/¹³C NMR confirms the presence of the indazole core (e.g., aromatic protons at δ 7.2–8.5 ppm) and thiophene substituents (distinct splitting patterns for β-thiophene protons) . Mass spectrometry (ESI-MS) verifies molecular weight (e.g., [M+H]⁺ peak at m/z 293).
  • Crystallography : Single-crystal X-ray diffraction (using SHELXL ) resolves bond angles and dihedral angles between the indazole and thiophene rings. For example, the thiophene ring may form a dihedral angle of ~35° with the indazole plane, influencing π-π stacking in solid-state packing .

Advanced Research Questions

Q. What challenges arise in achieving regioselectivity during functionalization of the indazole core, and how can they be addressed experimentally?

  • Answer : Regioselectivity issues often occur at the N1 and N2 positions of indazole. For example, alkylation or acylation reactions may produce mixtures of 1H- and 2H-indazole tautomers. To mitigate this:

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to block N1, directing reactions to N2 .
  • Solvent Effects : Protic solvents (e.g., ethanol) favor N1 substitution, while aprotic solvents (e.g., THF) promote N2 reactivity .
  • Catalytic Control : Pd-mediated cross-couplings selectively target the 3-position thiophene group without disturbing the bromine at C5 .

Q. How can researchers resolve contradictions between crystallographic data and computational docking predictions for biological activity?

  • Answer : Discrepancies often arise from dynamic vs. static structural models. For instance:

  • Crystallographic Data : Reveals rigid conformations (e.g., thiophene-indazole dihedral angles of 35–40° in crystal structures ), which may not reflect solution-state flexibility.
  • Docking Studies : Use flexible ligand docking (e.g., AutoDock Vina) to account for conformational changes. If activity assays contradict docking scores, validate with mutagenesis (e.g., modifying residues in the binding pocket) or MD simulations (e.g., GROMACS for 100-ns trajectories) .

Q. What strategies are employed to evaluate the biological activity of this compound derivatives, and how is structure-activity relationship (SAR) analyzed?

  • Answer :

  • In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values against S. aureus or E. coli) or anticancer activity via MTT assays (IC₅₀ against HeLa cells) .
  • SAR Analysis :
Substituent PositionModificationEffect on Activity
C5 (Br)Replace with Cl or CF₃Reduced activity due to lower electronegativity
C3 (Thiophene)Replace with phenylDecreased π-stacking interactions in docking
N1MethylationEnhanced solubility but reduced target binding

Q. How do researchers utilize computational tools like SHELX and Mercury to investigate crystal packing and intermolecular interactions?

  • Answer :

  • SHELXL : Refines X-ray data to model hydrogen bonds and van der Waals contacts. For example, C–H⋯π interactions between thiophene and adjacent indazole rings can stabilize crystal lattices .
  • Mercury : Visualizes void spaces (e.g., 15% solvent-accessible volume) and quantifies packing similarity (≥80% similarity index indicates isostructurality) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-3-(thiophen-2-yl)-1H-indazole
Reactant of Route 2
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5-Bromo-3-(thiophen-2-yl)-1H-indazole

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